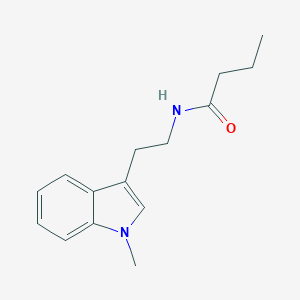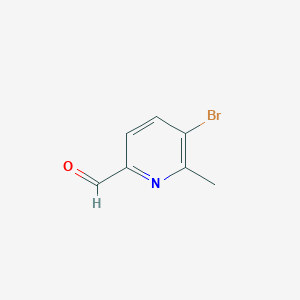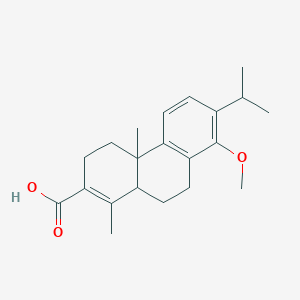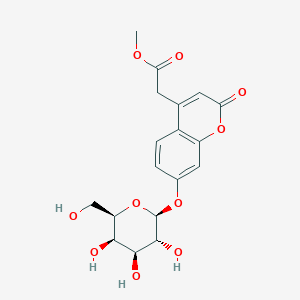
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester, also known as GAMA, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of coumarin, a natural compound found in various plants, and has been synthesized through various methods.
科学研究应用
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in scientific research, particularly in the field of medicine. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to have a protective effect on neuronal cells and may have potential applications in the treatment of neurodegenerative diseases. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been studied for its potential use as a fluorescent probe in biological imaging.
作用机制
The mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and the regulation of various signaling pathways. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in cellular energy homeostasis.
生化和生理效应
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and function.
实验室实验的优点和局限性
One advantage of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its high yield in synthesis. Additionally, 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester has shown potential applications in various fields of research, including medicine and biological imaging. However, one limitation of using 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its potential as a fluorescent probe in biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester and its effects on various signaling pathways.
合成方法
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester can be synthesized through different methods, including the Knoevenagel condensation reaction, and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction between a carbonyl compound and an active methylene compound in the presence of a base. The Pechmann condensation reaction involves the reaction between a phenol and a beta-ketoester in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester with high yields.
属性
CAS 编号 |
127615-75-2 |
|---|---|
产品名称 |
7-beta-Galactopyranosyl-oxycoumarin-4-acetic acid methyl ester |
分子式 |
C18H20O10 |
分子量 |
396.3 g/mol |
IUPAC 名称 |
methyl 2-[2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetate |
InChI |
InChI=1S/C18H20O10/c1-25-13(20)4-8-5-14(21)27-11-6-9(2-3-10(8)11)26-18-17(24)16(23)15(22)12(7-19)28-18/h2-3,5-6,12,15-19,22-24H,4,7H2,1H3/t12-,15+,16+,17-,18-/m1/s1 |
InChI 键 |
KECAQLCDHILXFI-COWMOVNHSA-N |
手性 SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
规范 SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
其他 CAS 编号 |
127615-75-2 |
同义词 |
7-beta-galactopyranosyl-oxycoumarin-4-acetic acid methyl ester GPOCA-Me |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



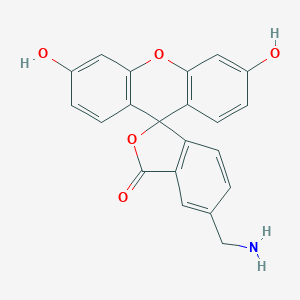
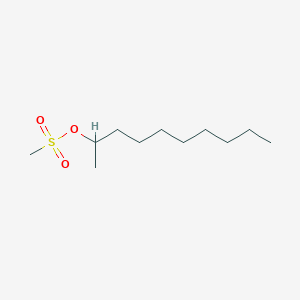
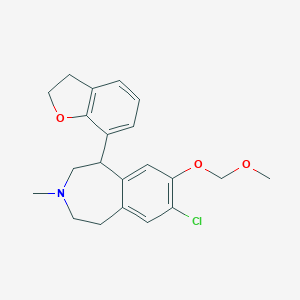
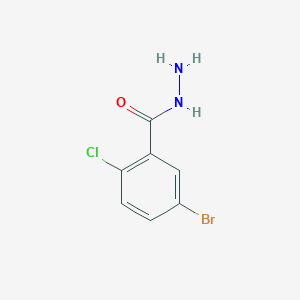
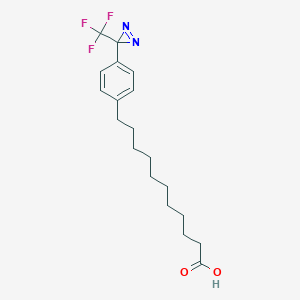
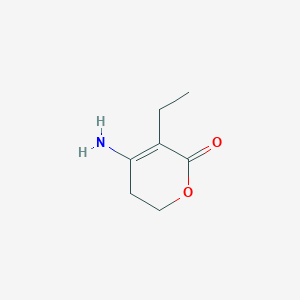
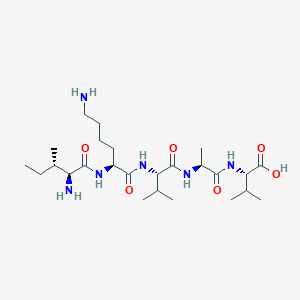
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
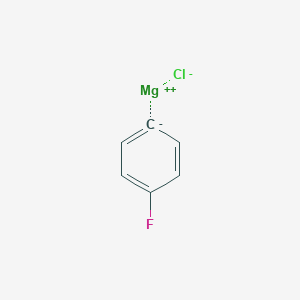
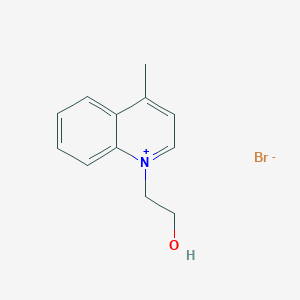
![3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate](/img/structure/B141194.png)
